N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide
説明
BenchChem offers high-quality N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-4-20-7-5-6-13(20)15-18-14(23-19-15)9-17-16(21)12-8-10(2)22-11(12)3/h5-8H,4,9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJYBHQVFOMNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, including the formation of the oxadiazole ring and subsequent modifications to introduce the furan and carboxamide functionalities. The detailed synthesis pathway can be summarized as follows:
- Formation of the Oxadiazole Ring : The initial step involves the reaction of 1-ethyl-1H-pyrrole with appropriate reagents to form the oxadiazole moiety.
- Furan Derivative Synthesis : The furan component is synthesized separately and then coupled with the oxadiazole derivative.
- Final Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.
Biological Activity
The biological activity of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide has been evaluated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrrole and oxadiazole rings have shown promising activity against various bacterial strains, including Staphylococcus aureus and E. coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 1 |
| B | E. coli | 32 |
Antiparasitic Activity
In vitro studies have demonstrated that related compounds possess antiplasmodial activity against Plasmodium falciparum. The IC50 values for these compounds range from nanomolar concentrations to low micromolar concentrations, indicating their potential as antimalarial agents .
| Compound | IC50 (nM) vs P. falciparum |
|---|---|
| C | 9.0 ± 0.52 |
| D | 16 ± 0.92 |
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines (e.g., HepG2) have shown that these compounds generally exhibit low toxicity profiles, with IC50 values exceeding 1 µM, suggesting a favorable therapeutic index .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrrole and oxadiazole moieties significantly influence biological activity. For example:
- Pyrrole Substituents : The presence of electron-withdrawing groups on the pyrrole ring enhances antimicrobial activity.
- Oxadiazole Variants : Different substitutions on the oxadiazole ring affect both potency and selectivity against various pathogens.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings or preclinical evaluations:
- Case Study 1 : A derivative similar to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide was tested in a clinical trial for its effectiveness against resistant bacterial strains.
- Case Study 2 : In vitro testing against malaria parasites showed that modifications to the furan backbone improved bioavailability and reduced cytotoxic effects while maintaining high antiplasmodial activity.
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. A general procedure involves:
- Step 1 : Reacting a substituted oxadiazole-thiol intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides (RCH2Cl) in DMF using K2CO3 as a base at room temperature .
- Step 2 : Introducing the furan-carboxamide moiety via coupling reactions. For example, carbodiimide reagents like EDCI/HOBt in DMF with DIPEA as a base are used for amide bond formation . Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography or recrystallization.
Q. Which spectroscopic and analytical methods are essential for characterization?
- NMR Spectroscopy : Confirm structural integrity using - and -NMR to verify substituent positions and purity (e.g., δ 2.18 ppm for methyl groups in furan rings) .
- HPLC : Assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peaks) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions for oxadiazole intermediates .
- Catalyst Optimization : Use EDCI/HOBt for efficient amide coupling, reducing side products .
- Temperature Control : Room temperature for base-mediated reactions minimizes decomposition, while heating (e.g., 50–80°C) may accelerate cyclization steps . Example : A 68% yield was achieved for a pyrazole-carboxamide analog by stirring at room temperature for 30 minutes with EDCI/HOBt .
Q. What strategies address contradictions in bioactivity data across studies?
- Replicate Assays : Use standardized protocols (e.g., cell lines, IC50 measurements) to minimize variability .
- Purity Verification : Contradictions may arise from impurities; re-characterize batches via HPLC/NMR .
- Computational Modeling : Compare binding affinities with structural analogs (e.g., furan and oxadiazole derivatives) to identify key pharmacophores .
Q. How can researchers design experiments to study biological target interactions?
- Enzyme Inhibition Assays : Test against kinases or proteases, given the compound’s heterocyclic motifs (e.g., oxadiazole’s role in ATP mimicry) .
- Molecular Docking : Use software like AutoDock to predict interactions with receptors (e.g., benzimidazole-like binding to DNA) .
- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing ethyl groups on pyrrole) to map activity trends .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly between studies?
- Reagent Ratios : Excess alkyl halides (1.1 mmol vs. 1 mmol substrate) improve substitution efficiency but may cause byproducts .
- Purification Methods : Preparative TLC vs. column chromatography can affect reported yields (e.g., 62–71% yields in pyrazole-carboxamide syntheses) . Recommendation : Report detailed reaction conditions (solvent volume, stirring time) to enable replication.
Methodological Tables
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF, CHCl3 | Polar aprotic enhances SN2 | |
| Base | K2CO3, DIPEA | Neutralizes HCl byproducts | |
| Coupling Reagents | EDCI/HOBt | Reduces racemization | |
| Temperature | Room temp (25°C) to 80°C | Higher temps for cyclization |
Q. Table 2. Key Analytical Metrics
| Technique | Critical Data Points | Application | Reference |
|---|---|---|---|
| -NMR | Methyl groups (δ 2.1–2.6 ppm) | Confirm substituent placement | |
| ESI-MS | [M+H]+ at m/z 403–454 | Validate molecular weight | |
| HPLC | Retention time ±0.2 min | Assess purity (>95%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
